1-Methyl-1H-benzimidazole-5-carboxylic acid

Catalog No.
S724054
CAS No.
53484-17-6
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-benzimidazole-5-carboxylic acid

CAS Number

53484-17-6

Product Name

1-Methyl-1H-benzimidazole-5-carboxylic acid

IUPAC Name

1-methylbenzimidazole-5-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

KAJLCBKTWRUQOI-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)O

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)O

1-Methyl-1H-benzimidazole-5-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2C_9H_8N_2O_2 and a molecular weight of approximately 176.17 g/mol. It is classified under the benzimidazole derivatives and features a carboxylic acid functional group, which contributes to its chemical reactivity and biological properties. The compound has the CAS number 53484-17-6 and is recognized for its potential applications in pharmaceuticals and biochemistry .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of 1-methyl-1H-benzimidazole.
  • Amidation: It can react with amines to form amides, which may have significant biological activities.

The reactivity is largely influenced by the presence of the carboxylic acid group, which can act as both a nucleophile and an electrophile in various organic reactions .

Research has indicated that 1-methyl-1H-benzimidazole-5-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: The compound may help in reducing oxidative stress in biological systems.
  • Potential Anticancer Effects: Preliminary studies suggest that it could inhibit cancer cell proliferation, although further research is needed to confirm these effects.

These biological activities make it a candidate for further pharmacological studies .

Several synthetic routes have been developed for the preparation of 1-methyl-1H-benzimidazole-5-carboxylic acid:

  • Condensation Reactions: The compound can be synthesized through condensation of o-phenylenediamine with methyl formate followed by carboxylation.
  • Cyclization Methods: Starting from appropriate aryl aldehydes and amines, cyclization can yield the benzimidazole structure, followed by carboxylation at the desired position.
  • Direct Carboxylation: Utilizing carbon dioxide in the presence of suitable catalysts can directly introduce the carboxyl group into the benzimidazole framework.

These methods provide flexibility in terms of yield and purity depending on the reaction conditions employed .

1-Methyl-1H-benzimidazole-5-carboxylic acid finds diverse applications in various fields:

  • Pharmaceutical Industry: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Biochemical Research: Used in studies related to enzyme inhibition and metabolic pathways.
  • Agricultural Chemistry: Potential use as a fungicide or herbicide due to its antimicrobial properties.

Its unique structure allows it to interact with biological systems effectively, making it valuable for research and development .

Interaction studies involving 1-methyl-1H-benzimidazole-5-carboxylic acid have focused on its binding affinity with various biological targets:

  • Protein Interactions: Studies indicate that it may bind to specific proteins involved in cell signaling pathways, which could elucidate its mechanism of action in therapeutic contexts.
  • Enzyme Inhibition: Research has shown potential inhibitory effects on enzymes that are critical for cancer cell metabolism, suggesting a role in anticancer therapy.

These interactions highlight its importance as a lead compound for drug development .

Several compounds share structural similarities with 1-methyl-1H-benzimidazole-5-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid53484-18-71.00
Methyl benzimidazole-5-carboxylate26663-77-40.88
1H-Benzimidazole-7-carboxylic acid46006-36-40.86
Imidazo[1,5-a]pyridine-7-carboxylic acid1616526-83-00.86

The uniqueness of 1-methyl-1H-benzimidazole-5-carboxylic acid lies in its specific methyl substitution at the nitrogen atom and the positioning of the carboxylic group, which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-1H-benzimidazole-5-carboxylic acid

Dates

Modify: 2023-08-15

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